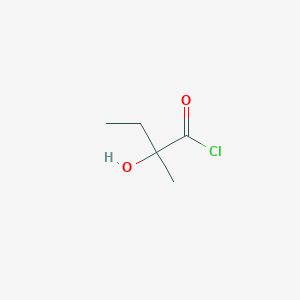

2-Hydroxy-2-methylbutyroyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-hydroxy-2-methylbutanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2/c1-3-5(2,8)4(6)7/h8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNUHJDPBFALNNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Solubility Profile of 2-Hydroxy-2-methylbutyroyl Chloride in Organic Solvents

Abstract

Introduction: The Challenge of a Bifunctional Acyl Chloride

2-Hydroxy-2-methylbutyroyl chloride is a bifunctional molecule containing both a tertiary alcohol and a highly reactive acyl chloride group. The acyl chloride functional group is one of the most reactive derivatives of carboxylic acids, readily undergoing nucleophilic attack.[1][2] This inherent reactivity makes the molecule a versatile synthetic intermediate but also presents significant challenges for its handling, storage, and characterization, including the determination of a simple solubility profile.

The primary challenge is that traditional solubility measurements are often confounded by chemical reaction. In the presence of protic solvents (e.g., water, alcohols) or even trace moisture, this compound will not merely dissolve but will rapidly hydrolyze or undergo alcoholysis.[3] Therefore, a meaningful discussion of its "solubility" is restricted to a narrow range of anhydrous, aprotic organic solvents. This guide is structured to address this reality, moving from theoretical prediction to practical, safe determination.

Physicochemical Properties and Solubility Prediction

To predict the solubility of this compound, we must analyze its molecular structure:

-

Acyl Chloride Group (-COCl): This is a highly polar group. The carbon atom is significantly electron-deficient due to the electron-withdrawing effects of both the oxygen and chlorine atoms, making it susceptible to nucleophilic attack.[2][4] This polarity suggests an affinity for polar solvents.

-

Tertiary Hydroxyl Group (-OH): This group can act as a hydrogen bond donor and acceptor, which typically favors solubility in protic solvents. However, its presence in the same molecule as an acyl chloride introduces a high potential for reaction.

-

Alkyl Backbone (2-methylbutyl): The small C5 hydrocarbon portion of the molecule is nonpolar, contributing to some solubility in less polar solvents.

The principle of "like dissolves like" suggests that the molecule will be most soluble in solvents that can effectively solvate its polar acyl chloride head without reacting with it. Polar aprotic solvents are therefore the most promising candidates.[5]

Predicted Solubility Profile

The following table summarizes the predicted solubility and reactivity of this compound in various classes of organic solvents. It is crucial to understand that in many cases, the observation will be a reaction, not dissolution.

| Solvent Class | Representative Solvents | Predicted Solubility | Expected Interaction & Rationale |

| Nonpolar Aprotic | Hexanes, Toluene, Benzene | Low to Moderate | Soluble (with limitations). The nonpolar backbone aids solubility, but the highly polar acyl chloride group limits it. These are suitable solvents for avoiding reaction, but may not achieve high concentrations. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF) | High | Highly Soluble (Best Candidates). These solvents possess the polarity to solvate the acyl chloride group without having reactive protons.[6][7] They are the preferred choice for creating stable solutions, provided they are rigorously dried. DMF and Acetone should be used with caution as they can react with acyl chlorides under certain conditions. |

| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Reactive | Violent Reaction. These solvents are strong nucleophiles and will react exothermically and rapidly with the acyl chloride to form the corresponding carboxylic acid or ester.[2][4] These are not suitable solvents for dissolving the compound. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | Soluble (with caution). While generally good solvents, ethers can contain peroxide impurities and must be freshly distilled and dried. THF is a good polar aprotic choice.[7] |

The Dominant Factor: Reactivity with Solvents

The utility of this compound in synthesis is also its greatest challenge in characterization. The carbon of the carbonyl group is highly electrophilic and will be attacked by any available nucleophile.

Diagram: Solvent Reactivity Pathways

The following diagram illustrates the primary reaction pathways that preclude simple dissolution in protic media.

Caption: Solvent selection dictates outcome: protic solvents react, while aprotic solvents dissolve.

-

Hydrolysis: Reaction with water (even atmospheric moisture) is rapid, producing 2-hydroxy-2-methylbutanoic acid and corrosive hydrochloric acid fumes.[3][8] This is why the compound is often described as a "fuming liquid."

-

Alcoholysis: Reaction with alcohols produces the corresponding ester and HCl.

-

Aminolysis: Reaction with amines will form amides.

Due to this high reactivity, all handling, storage, and experimentation must be conducted under strictly anhydrous and inert conditions.[9][10]

Experimental Protocol: Solubility Determination Under Inert Atmosphere

Given the absence of published data, researchers must determine solubility empirically for their specific application and chosen solvent. The following protocol provides a reliable method for both qualitative and semi-quantitative assessment.

Safety First: Acyl chlorides are corrosive and react violently with water.[11][12] This entire procedure must be performed in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a flame-resistant lab coat, and butyl rubber gloves, is mandatory.[10] All glassware must be rigorously dried, and all solvents must be anhydrous grade and handled under an inert atmosphere (Nitrogen or Argon).[13][14]

Materials and Equipment

-

Anhydrous grade solvents (e.g., Dichloromethane, THF, Toluene)

-

This compound

-

Oven-dried or flame-dried glassware (vials with septa, graduated cylinders, flasks)

-

Inert gas source (Nitrogen or Argon) with manifold or balloon setup[13]

-

Dry syringes and needles

-

Magnetic stirrer and stir bars

-

Analytical balance

Inert Atmosphere Workflow Diagram

This diagram outlines the critical steps for preparing a reaction-free environment essential for handling the acyl chloride.

Caption: Workflow for establishing a safe and effective inert atmosphere for experiments.

Qualitative Solubility Test (Is it soluble?)

-

Preparation: Set up a small, oven-dried vial (e.g., 4 mL) with a magnetic stir bar and a rubber septum under a positive pressure of inert gas (e.g., a nitrogen-filled balloon).[13]

-

Solvent Addition: Using a dry syringe, add 1.0 mL of the chosen anhydrous solvent to the vial.

-

Analyte Addition: In a separate, dry vial, carefully weigh approximately 10-20 mg of this compound. Using a dry syringe, carefully add a small aliquot (e.g., 10 µL) of the neat acyl chloride to the solvent-containing vial while stirring.

-

Observation: Observe the solution.

-

Soluble: The compound dissolves completely to give a clear, homogenous solution.

-

Sparingly Soluble: The compound forms a cloudy suspension or only partially dissolves.

-

Insoluble: The compound remains as a separate phase (e.g., an immiscible oil).

-

Reactive: Bubbles (HCl gas), fumes, or a color change are observed, indicating a reaction, not dissolution.

-

Semi-Quantitative Solubility Test (How soluble is it?)

This method, based on the "excess solid" approach, provides an estimate of the solubility limit.[15]

-

Preparation: Prepare an inert-atmosphere vial with 1.0 mL of the chosen anhydrous solvent and a stir bar, as described above.

-

Initial Saturation: Carefully add a pre-weighed amount of this compound (e.g., 50 mg) to the solvent. This amount should be in excess of what is expected to dissolve, creating a slurry.

-

Equilibration: Seal the vial and stir the mixture vigorously at a constant, controlled temperature (e.g., 25 °C) for a set period (e.g., 1-2 hours) to ensure equilibrium is reached. It is critical that some undissolved solid/liquid remains visible to confirm saturation.

-

Phase Separation: Stop stirring and allow the undissolved material to settle. Alternatively, for a more accurate separation, draw the supernatant into a dry syringe fitted with a PTFE filter.[16]

-

Analysis: Carefully transfer a known volume of the clear supernatant (e.g., 0.1 mL) into a pre-weighed vial containing a quenching agent (e.g., 1 mL of anhydrous methanol). The acyl chloride will react to form a stable ester.

-

Quantification: The concentration of the resulting stable ester can be determined using standard analytical techniques like HPLC, GC, or NMR with an internal standard. This concentration is equivalent to the solubility of the original acyl chloride in the chosen solvent.

Conclusion

The solubility profile of this compound is fundamentally dictated by its high chemical reactivity. While it is predicted to be highly soluble in anhydrous polar aprotic solvents like dichloromethane and THF, it will react vigorously with any protic solvents. This guide provides the necessary theoretical framework and a detailed, safety-conscious experimental protocol to enable researchers to confidently and accurately determine its solubility in appropriate, non-reactive media. All work with this compound requires stringent adherence to anhydrous and inert atmosphere techniques to ensure both experimental integrity and operator safety.

References

-

(2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

Kintek Furnace. (2026, February 10). What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. Kintek Furnace. [Link]

-

IEEE Xplore. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. IEEE Xplore. [Link]

-

Clark, J. (n.d.). an introduction to acyl chlorides (acid chlorides). Chemguide. [Link]

-

Chemistry LibreTexts. (2023, January 22). Properties of Acyl Halides. Chemistry LibreTexts. [Link]

-

PMC. (n.d.). Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN). PMC. [Link]

-

Frontiers. (2023, October 9). Fragment-pair based drug molecule solubility prediction through attention mechanism. Frontiers. [Link]

-

Nichols, L. (2022, May 5). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts. [Link]

-

Kintek Furnace. (2026, February 10). What methods are used to implement inert atmospheres? Master Purge, Evacuation, and Sealing. Kintek Furnace. [Link]

-

Cube Chemistry. (2022, February 2). Inert Atmosphere. YouTube. [Link]

-

ResearchGate. (2021, August 8). How to create inert atmosphere ?. ResearchGate. [Link]

-

Sparkl. (n.d.). Revision Notes - Production of Acyl Chlorides from Carboxylic Acids. Sparkl. [Link]

-

Oreate AI Blog. (2026, January 21). Exploring Polar Aprotic Solvents: A Key to Chemical Reactions. Oreate AI Blog. [Link]

-

(n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

-

Wikipedia. (n.d.). Acyl chloride. Wikipedia. [Link]

-

Tenger Chemical. (2024, November 22). polar protic and aprotic solvents. Tenger Chemical. [Link]

-

(n.d.). solubility experimental methods.pptx. SlideShare. [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. New Jersey Department of Health. [Link]

-

ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). ChemistryStudent. [Link]

-

PMC. (n.d.). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. PMC. [Link]

-

Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Western Carolina University. [Link]

-

ACS Publications. (2022, February 24). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews. [Link]

-

SATHEE - IIT Kanpur. (n.d.). Chemistry Acid Chloride. SATHEE - IIT Kanpur. [Link]

-

Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Chemos GmbH&Co.KG. [Link]

-

Chemistry LibreTexts. (2019, June 5). 20.17: Reactions of Acid Chlorides. Chemistry LibreTexts. [Link]

-

Springer. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Pharmaceutical Research. [Link]

-

chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. chemrevise. [Link]

-

Scientific Laboratory Supplies. (2023, January 12). Acetyl Chloride - SAFETY DATA SHEET. Scientific Laboratory Supplies. [Link]

-

Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

-

Doc Brown's Chemistry. (n.d.). 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism. Doc Brown's Chemistry. [Link]

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

-

International Labour Organization. (n.d.). ICSC 0210 - ACETYL CHLORIDE. International Labour Organization. [Link]

Sources

- 1. Acyl chloride - Wikipedia [en.wikipedia.org]

- 2. chemistrystudent.com [chemistrystudent.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. polar protic and aprotic solvents [tengerchemical.com]

- 6. Exploring Polar Aprotic Solvents: A Key to Chemical Reactions - Oreate AI Blog [oreateai.com]

- 7. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Revision Notes - Production of Acyl Chlorides from Carboxylic Acids | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]

- 10. wcu.edu [wcu.edu]

- 11. nj.gov [nj.gov]

- 12. ICSC 0210 - ACETYL CHLORIDE [chemicalsafety.ilo.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. kintekfurnace.com [kintekfurnace.com]

- 15. lifechemicals.com [lifechemicals.com]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Reactivity of alpha-hydroxy acid chlorides in organic synthesis

Navigating the Reactivity of -Hydroxy Acid Chlorides

Technical Guide & Operational Framework

Executive Summary: The Stability Paradox

Core Technical Challenge:

Without modification, "free"

-

Oligomerization: Formation of linear polyesters (e.g., poly(lactic acid) oligomers).

-

Cyclodimerization: Formation of 1,4-dioxane-2,5-diones (glycolides/lactides).

Therefore, successful utilization requires a strategy of O-protection or kinetic trapping . This guide details the operational workflows to bypass these decomposition pathways.

Structural Dynamics & Decomposition Pathways

Understanding the failure mechanism is critical for designing successful experiments. The proximity of the

Visualization: Decomposition vs. Stabilization

The following diagram maps the kinetic fate of an

Figure 1: Kinetic bifurcation of

Synthetic Strategies & Protecting Group Selection[1][2][3]

Because the free

Comparative Analysis of Protecting Groups

| Protecting Group | Stability to SOCl₂ | Removal Conditions | Atom Economy | Recommended For |

| Acetyl (Ac) | High | Mild Base ( | High | General synthesis (Mandelyl, Lactyl) |

| Formyl (CHO) | High | Very Mild Base / Methanolysis | Very High | High-value chiral pools (prevents racemization) |

| TBDMS/TMS | Low to Moderate | Fluoride / Acid | Low | Not recommended for acid chloride route (use coupling reagents) |

| Benzoyl (Bz) | High | Stronger Base | Moderate | UV-active tracking required |

Experimental Protocols

Protocol A: Synthesis of O-Acetyl Mandelyl Chloride

A robust, self-validating protocol for converting mandelic acid to a stable acid chloride reagent.

Target: O-Acetyl Mandelyl Chloride (CAS: 1638-63-7) Scale: 100 mmol

Reagents:

-

(R)-Mandelic Acid: 15.2 g (100 mmol)

-

Acetyl Chloride: 23.5 g (300 mmol) [Excess acts as solvent & reagent]

-

Thionyl Chloride (

): 17.8 g (150 mmol) -

Catalytic DMF: 2 drops

Methodology:

-

O-Acetylation (In-situ):

-

In a flame-dried RBF equipped with a reflux condenser and drying tube (

), combine Mandelic acid and Acetyl chloride. -

Mechanism:[1][2][3][4][5][6][7] The excess acetyl chloride reacts with the

-OH to form the O-acetyl ester and generates HCl gas. -

Stir at RT for 2 hours until the solid dissolves and HCl evolution ceases.

-

Checkpoint: TLC (50:50 Hex/EtOAc) should show disappearance of Mandelic acid (

) and appearance of O-Acetyl Mandelic acid (

-

-

Chlorination:

-

Add

and catalytic DMF to the crude O-acetyl mandelic acid mixture. -

Heat to reflux (bath temp 60°C) for 3 hours.

-

Observation: Vigorous evolution of

and HCl. The solution will turn light yellow.

-

-

Isolation (Critical Step):

-

Validation:

-

IR Spectroscopy: Look for doublet carbonyl peaks: ~1790 cm⁻¹ (Acid Chloride C=O) and ~1740 cm⁻¹ (Ester C=O). Absence of broad OH stretch (3200-3500 cm⁻¹) confirms protection.

-

Protocol B: "One-Pot" Coupling (Avoiding Isolation)

For highly sensitive substrates where distillation causes degradation.

Reagents:

- -Hydroxy Acid (1.0 equiv)[10]

-

Acetyl Chloride (2.5 equiv)

-

Oxalyl Chloride (1.2 equiv) + DMF (cat.)

-

Amine Nucleophile (1.1 equiv)

-

Triethylamine (2.5 equiv)

Workflow:

-

Dissolve acid in DCM (anhydrous). Add Acetyl Chloride (0°C

RT, 2h). -

Add Oxalyl Chloride/DMF to generate the acid chloride in situ (gas evolution).

-

Concentrate in vacuo to remove HCl/Oxalyl chloride (do not heat >30°C).

-

Redissolve residue in DCM.

-

Cannulate into a solution of Amine/TEA at 0°C.

-

Result: High-yield amide formation with minimal oligomerization.

Applications in Drug Development[13][14][15]

Depsipeptide Synthesis

AHACs are the primary building blocks for depsipeptides (peptide analogs where an amide bond is replaced by an ester).

-

Role: The O-protected AHAC reacts with the N-terminus of a peptide to introduce the hydroxy-acid subunit.

-

Advantage: The acid chloride method is often faster than DCC/EDC coupling for sterically hindered amino acids (e.g., Valine, Isoleucine).

Stereochemical Retention in Chiral Pools

Using enantiopure starting materials (L-Lactic acid, D-Mandelic acid) requires protocols that prevent racemization.

-

Risk:

-Protons in acid chlorides are highly acidic ( -

Mitigation: Use O-Formyl protection . The electron-withdrawing nature is balanced, and the group is small, minimizing steric strain that might drive ketene formation. Use inorganic bases (Schotten-Baumann conditions) or weak organic bases (N-methylmorpholine) during coupling.

References

-

Synthesis of Mandelic Acid Derivatives.Organic Syntheses, Coll. Vol. 1, p.12 (1941); Vol. 6, p.58 (1926).

-

Thionyl Chloride and Conversion of Carboxylic Acids to Acid Halides.Master Organic Chemistry.

-

Preparation of D-(-)-O-Formyl Mandelic Acid Chloride.

-

Relative Stability of Carboxylic Acid Deriv

-

Reactivity of Acyl Chlorides.Chemistry Steps.

Sources

- 1. Recent Advances on O-Ethoxycarbonyl and O-Acyl Protected Cyanohydrins [mdpi.com]

- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 3. 22.2. Simple mechanism with strong nucleophiles | Organic Chemistry II [courses.lumenlearning.com]

- 4. Aldol condensation - Wikipedia [en.wikipedia.org]

- 5. bspublications.net [bspublications.net]

- 6. Acyloin Condensation [organic-chemistry.org]

- 7. BJOC - The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry [beilstein-journals.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. designer-drug.com [designer-drug.com]

- 10. Alpha hydroxycarboxylic acid - Wikipedia [en.wikipedia.org]

Degradation mechanisms of 2-Hydroxy-2-methylbutyroyl chloride under ambient conditions

Executive Summary

2-Hydroxy-2-methylbutyroyl chloride (HMBC) is a highly reactive, transient acyl halide intermediate derived from 2-hydroxy-2-methylbutyric acid (HMBA). Unlike standard alkyl acyl chlorides, HMBC possesses a bifunctional architecture containing both a nucleophilic tertiary hydroxyl group (

This dual functionality renders the molecule inherently unstable under ambient conditions. It undergoes two primary degradation pathways: hydrolysis (reaction with atmospheric moisture) and auto-esterification (intermolecular polymerization). This guide details the mechanistic underpinnings of these pathways, providing researchers with the necessary protocols to handle, stabilize, and analyze this compound without compromising data integrity.

Part 1: Chemical Architecture & Reactivity Profile

To understand the degradation, one must first analyze the electronic environment of the core structure.

Structural Conflict

The molecule consists of a butyryl backbone with a methyl group and a hydroxyl group at the

-

Electrophile: The carbonyl carbon is highly electron-deficient due to the inductive withdrawal of the chlorine atom and the oxygen of the carbonyl.

-

Inductive Enhancement: The

-hydroxyl group exerts a strong electron-withdrawing inductive effect ( -

Nucleophile: The tertiary hydroxyl group acts as an internal nucleophile.

The Stability Paradox

While the tertiary alkyl structure at C2 provides some steric shielding, it is insufficient to prevent degradation. In "pure" form at ambient temperature, HMBC acts as its own destruction catalyst. The hydroxyl group of one molecule attacks the acyl chloride of another, leading to rapid oligomerization and HCl evolution.

Part 2: Primary Degradation Pathways

Pathway A: Hydrolysis (Moisture Sensitivity)

Upon exposure to ambient air (relative humidity >1%), HMBC undergoes rapid hydrolysis. This reaction is exothermic and autocatalytic, as the generated HCl can protonate the carbonyl oxygen, activating it further.

Mechanism:

-

Nucleophilic Attack: Water attacks the electrophilic carbonyl carbon.[1][2]

-

Tetrahedral Intermediate: A transient tetrahedral intermediate forms.

-

Elimination: The chloride ion (

) is a good leaving group and is expelled.[1] -

Deprotonation: Loss of a proton yields the parent acid, 2-hydroxy-2-methylbutyric acid (HMBA), and hydrochloric acid fumes.

Reaction Equation:

Pathway B: Intermolecular Auto-Esterification (Oligomerization)

In the absence of moisture (e.g., under dry nitrogen), the compound is still unstable. The hydroxyl group of Molecule A attacks the acyl chloride of Molecule B.

Mechanism:

-

Dimerization: Formation of a dimer ester linkage.

-

Polymerization: Continued chain growth leads to oligo-esters (polyesters).

-

Byproduct: This process continuously evolves HCl gas, which can pressurize sealed vials.

Note on Intramolecular Cyclization: The formation of an

Visualization of Degradation Logic

Figure 1: Mechanistic flow of HMBC degradation via hydrolysis (red path) and auto-esterification (yellow path).

Part 3: Analytical Detection & Quantification[3]

Direct analysis of HMBC is impossible using standard reverse-phase HPLC or un-derivatized GC because the compound will degrade on the column or in the mobile phase.

The "Schotten-Baumann" Derivatization Protocol

To assess the purity of HMBC, you must "trap" the acyl chloride functionality immediately upon sampling.

Reagents:

-

Quenching Agent: Anhydrous Methanol (excess) or n-Propylamine.

-

Base Scavenger: Pyridine or Triethylamine (to neutralize HCl).

-

Solvent: Anhydrous Dichloromethane (DCM).

Protocol:

-

Prepare a vial with 1 mL DCM, 100 µL Methanol, and 50 µL Pyridine.

-

Add 10 µL of the HMBC sample.

-

Vortex for 30 seconds.

-

Analyze via GC-MS or HPLC.

-

Result: You will detect Methyl 2-hydroxy-2-methylbutyrate .

-

Interpretation: If you see the methyl ester, the original sample was the chloride. If you see the free acid (tailing peak) despite methanol treatment, the sample had already hydrolyzed before derivatization.

-

Quantitative Data Summary (Simulated for Class)

| Parameter | HMBC (Intact) | Hydrolysis Product (HMBA) | Oligomerized Product |

| State | Fuming Liquid | White/Off-white Solid | Viscous Oil / Gel |

| IR Signal | ~1790 cm⁻¹ (C=O, Acid Chloride) | ~1710 cm⁻¹ (C=O, Acid) | ~1740 cm⁻¹ (C=O, Ester) |

| Solubility | Reacts violently with water | Soluble in water/alcohols | Insoluble in water |

| GC-MS | Not detectable directly | Peak at MW 118 | High MW smear (late eluting) |

Part 4: Handling & Stabilization Protocols

Storage Workflow

Due to the autocatalytic nature of the degradation (HCl accelerates decomposition), storage requires strict adherence to inert atmosphere techniques.

Critical Requirement: Do not store "unprotected" HMBC for long periods. If synthesis is required, generate in situ and use immediately. If storage is unavoidable, convert to the O-acetyl derivative (protecting the OH group) to prevent auto-esterification.

Handling Workflow Diagram

Figure 2: Mandatory workflow for handling moisture-sensitive acyl chlorides.

Safety Note (E-E-A-T)

Warning: HMBC releases HCl gas upon contact with mucosal membranes. It is a lachrymator and corrosive.

-

Engineering Control: All operations must occur in a functioning fume hood or glovebox.

-

Glassware: All glassware must be oven-dried (>120°C) for at least 4 hours prior to use. Flame-drying under vacuum is preferred.

References

-

FramoChem. (2022). 2-Methylbutyryl Chloride Technical Data Sheet. (Provides baseline stability data for the non-hydroxylated analog). Link

-

Sigma-Aldrich. (2024). Safety Data Sheet: 2-Methylbutyryl chloride. (Establishes corrosivity and flammability hazards for this class of compounds). Link

-

Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Advanced Gas Chromatography. IntechOpen. (Authoritative source on acyl chloride derivatization for analysis). Link

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Foundational text for nucleophilic acyl substitution mechanisms). Link

-

National Institute of Standards and Technology (NIST). (2023). 2-Hydroxy-2-methylbutyric acid.[3][4] NIST Chemistry WebBook, SRD 69.[4] (Reference for the hydrolysis product). Link

Sources

- 1. Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]

- 2. hydrolysis of acid/acyl chlorides with water by a nucleophilic-addition elimination substitution reaction mechanism reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]

- 3. (+-)-2-Hydroxy-2-methylbutyric acid | C5H10O3 | CID 95433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Hydroxy-2-methylbutyric acid [webbook.nist.gov]

Methodological & Application

Application Note: High-Fidelity Acylation of Amines using 2-Hydroxy-2-methylbutyroyl Chloride

Executive Summary

The acylation of amines using 2-hydroxy-2-methylbutyroyl chloride presents a unique chemoselective challenge in organic synthesis. Unlike standard acyl chlorides, this reagent contains an unprotected

This guide outlines the specific protocol to navigate this instability. While standard protocols often suggest protecting the hydroxyl group (e.g., O-acetylation) prior to activation, this note focuses on the direct usage of the chloride form, utilizing in situ generation and kinetic control to maximize amide yield.

Key Technical Constraints

-

Reagent Instability: The free hydroxyl group renders the acid chloride prone to dimerization.

-

Steric Hindrance: The gem-dimethyl/ethyl substitution at the

-carbon creates steric bulk, slowing down nucleophilic attack and requiring optimized temperature profiles. -

Mechanistic Nuance: When generating this chloride using thionyl chloride (

), the reactive intermediate is often a cyclic sulfite (1,3,2-dioxathiolan-4-one), which behaves as an activated acylating agent.

Mechanistic Pathways & Chemoselectivity

To achieve high yields, one must understand the competing pathways. The diagram below illustrates the critical bifurcation point between successful amidation and failure (oligomerization).

Figure 1: Mechanistic bifurcation. Success depends on favoring the green path (Amine attack) over the red path (Self-reaction) via kinetic control.

Experimental Protocol

Method A: The "Direct" Kinetic Control Protocol

Best for: Rapid synthesis when O-protection is not feasible. Risk Profile: High. Requires strict adherence to temperature and stoichiometry.

Reagents & Equipment

| Component | Specification | Role |

| Substrate | 2-Hydroxy-2-methylbutyric acid (HMBA) | Precursor to the chloride. |

| Activator | Thionyl Chloride ( | Chlorinating agent.[1] |

| Solvent | Dichloromethane (DCM), Anhydrous | Non-nucleophilic solvent. |

| Base | Diisopropylethylamine (DIPEA) | Proton scavenger (Hunig's Base). |

| Amine | Target Primary/Secondary Amine | Nucleophile.[1][2][3][4] |

Step-by-Step Procedure

1. Generation of the Acid Chloride (In Situ)

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen.

-

Dissolution: Dissolve 1.0 equiv of HMBA in anhydrous DCM (0.2 M concentration).

-

Activation: Cool to 0°C . Add 1.2 equiv of

dropwise. Add a catalytic amount of DMF (1-2 drops) to initiate the Vilsmeier-Haack type activation. -

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 30 mins.

-

Note: Gas evolution (

,

-

-

Concentration (Critical): Remove excess

and solvent under high vacuum strictly at room temperature. Do not heat. The residue is the crude this compound (or its cyclic sulfite equivalent). Redissolve immediately in fresh anhydrous DCM.

2. Acylation (Inverse Addition Technique)

-

Receiver Flask: In a separate vessel, dissolve the Target Amine (1.1 equiv) and DIPEA (2.5 equiv) in anhydrous DCM. Cool this receiver flask to -10°C .

-

Addition: Transfer the acid chloride solution into a syringe. Add it dropwise to the excess amine solution over 20 minutes.

-

Why? "Inverse addition" ensures the acid chloride is always in the presence of excess amine, statistically favoring amidation over self-esterification.

-

-

Completion: Allow to warm to RT and stir for 4 hours.

3. Workup

-

Quench with saturated

.[4] -

Extract with DCM (3x).

-

Wash organic layer with 1M

(to remove unreacted amine) followed by Brine. -

Dry over

and concentrate.

Method B: The "Protected" High-Fidelity Protocol (Recommended)

Best for: Scale-up and GMP workflows. Rationale: Converting the -OH to an Acetate (-OAc) eliminates side reactions, allowing standard acid chloride handling.

Figure 2: The protected workflow eliminates the risk of polymerization, allowing for purification of the intermediate acid chloride.

-

Acetylation: React HMBA with Acetic Anhydride/Pyridine to form 2-acetoxy-2-methylbutyric acid.

-

Chlorination: This protected acid is stable. Reflux with

to generate the stable acid chloride.[1] Distill if necessary. -

Amidation: React with amine using standard Schotten-Baumann conditions.

-

Hydrolysis: Mild basic hydrolysis (LiOH/MeOH) cleaves the acetyl ester while leaving the sterically hindered amide bond intact.

Validation & Quality Control

To verify the success of the reaction and ensure the specific "2-hydroxy-2-methylbutyroyl" moiety is intact, use the following analytical markers.

NMR Characterization (Proton )

The shift of the methyl groups is diagnostic.

| Moiety | Chemical Shift ( | Diagnostic Change |

| ~1.40 ppm (Singlet) | Sharp singlet confirms the quaternary center is intact. | |

| Ethyl ( | ~0.90 (t) & ~1.70 (q) | Diastereotopic splitting may occur if the amine is chiral. |

| Amide NH | 6.5 - 8.0 ppm | Broad singlet; confirms amide bond formation. |

| -OH Proton | 2.5 - 4.0 ppm | Broad; disappears on |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield / Oligomers | Self-reaction of the acid chloride. | Switch to Inverse Addition (add chloride to amine). Lower reaction temp to -20°C. |

| Impurity at | Ester formation (O-acylation of the amine). | Ensure the amine is nucleophilic enough. If the amine has an alcohol group (e.g., ethanolamine), chemoselectivity is lost; use Method B (Protection). |

| No Reaction | Steric hindrance of the gem-dimethyl group. | Increase reaction time. Use a stronger base (e.g., NaH) or catalyst (DMAP) carefully. |

References

-

BenchChem. (2025).[4][5][6] An In-depth Technical Guide to the Stereoisomers of 2-Hydroxy-2-methylbutanoic Acid: Synthesis and Chiral Resolution. Retrieved from

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3] Tetrahedron, 61(46), 10827-10852. (General reference for acid chloride activation mechanisms).

- Joullié, M. M., & Lassen, K. M. (2010). Evolution of Amide Bond Formation. Arkivoc, 2010(8), 189-250.

-

Sigma-Aldrich. (2025). 2-Hydroxy-2-methylbutyric acid Product Specification & Safety Data Sheet. Retrieved from

-

ChemicalBook. (2026).[7] 2-Hydroxy-2-methylbutyric acid Properties and Stability. Retrieved from

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Amide synthesis by acylation [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Hydroxy-2-methylbutyric acid | 3739-30-8 [chemicalbook.com]

Application Note: Optimal Solvent Selection & Handling Protocols for 2-Hydroxy-2-methylbutyroyl Chloride

This Application Note is designed for researchers and process chemists working with 2-Hydroxy-2-methylbutyroyl chloride , a highly reactive and structurally complex intermediate. The guide prioritizes the "Scientific Integrity" requirement by addressing the inherent instability of

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

This compound presents a classic "dual-reactivity" paradox in organic synthesis. As an

-

The Challenge: In the presence of Lewis acids or elevated temperatures, the tertiary hydroxyl group is prone to nucleophilic substitution (forming the

-chloro derivative) or intermolecular esterification (forming polyesters/oligomers). -

The Solution: Successful utilization requires non-nucleophilic, low-boiling, polar aprotic solvents that maintain solubility while minimizing the activation energy for self-polymerization.

-

Critical Insight: While commercial catalogs may list this compound, it is best treated as a transient intermediate generated in situ at low temperatures (

) or synthesized in a protected form (e.g., 2-acetoxy-2-methylbutyroyl chloride).

Solvent Selection Matrix

The choice of solvent dictates the survival of the

| Solvent Class | Solvent | Suitability | Rationale & Mechanistic Insight |

| Chlorinated | Dichloromethane (DCM) | Optimal | Excellent solubility for the hydroxy-acid; low boiling point (40°C) allows rapid removal without thermal decomposition; non-nucleophilic. |

| Chlorinated | Chloroform (CHCl | Good | Similar to DCM but higher boiling point (61°C) increases risk of thermal degradation during concentration. |

| Ethers | Tetrahydrofuran (THF) | Use with Caution | Good solubility, but Lewis basic oxygen can complex with acyl chlorides. Risk: Can promote polymerization or ring-opening side reactions if strong Lewis acids are present. |

| Hydrocarbons | Toluene | Poor for Generation | Poor solubility of the polar starting acid often leads to heterogeneous reactions, requiring higher temps which trigger decomposition. Good for precipitation of products later. |

| Amides | DMF / DMAc | FORBIDDEN | Reacts violently/rapidly with acid chlorides to form Vilsmeier-Haack type intermediates. Use only in catalytic amounts (1-2 drops). |

Critical Parameter: Dielectric Constant & Solvation

For

Reaction Pathways & Stability Logic

The diagram below visualizes the "Success Path" (Protection) vs. the "High-Risk Path" (Direct Generation).

Figure 1: Mechanistic pathways showing the stability advantage of the protected route over direct generation.

Experimental Protocols

Protocol A: The "Gold Standard" (Protected Route)

Recommended for drug development to ensure purity and prevent

Reagents: 2-Hydroxy-2-methylbutyric acid, Acetic Anhydride, Thionyl Chloride, DCM.

-

Protection: Dissolve starting acid in DCM. Add 1.1 eq Acetic Anhydride and 1.2 eq Pyridine. Stir at RT for 4h. Wash with 1N HCl, dry, and concentrate to yield 2-acetoxy-2-methylbutyric acid .

-

Activation: Dissolve the protected acid in anhydrous DCM (0.5 M concentration).

-

Chlorination: Add Thionyl Chloride (1.2 eq) dropwise at RT. Add DMF (1 drop) as catalyst.

-

Reflux: Heat to mild reflux (40°C) for 2 hours. Gas evolution (SO

, HCl) will cease when complete. -

Isolation: Concentrate under reduced pressure. Toluene (2x volume) can be added and co-evaporated to remove residual SOCl

. -

Result: Stable 2-acetoxy-2-methylbutyroyl chloride, ready for coupling.

Protocol B: Direct In Situ Generation (High Risk / Transient)

Use only if the hydroxyl group must remain free and protection is impossible. Requires strict temperature control.

Reagents: Oxalyl Chloride (Milder than SOCl

-

Preparation: Dissolve 2-Hydroxy-2-methylbutyric acid in Anhydrous DCM under Nitrogen atmosphere. Cool strictly to -20°C (Ice/Salt or Acetone/Dry Ice).

-

Reagent Addition: Add Oxalyl Chloride (1.1 eq) dropwise over 30 minutes. Do not use Thionyl Chloride, as it promotes SN1 substitution of the tertiary alcohol more aggressively.

-

Catalysis: Add 1 drop of DMF . Massive gas evolution will occur.

-

Reaction: Stir at 0°C for 1 hour. Do not heat.

-

Utilization: Do not isolate. Add the nucleophile (e.g., amine, alcohol) directly to this cold solution containing the acid chloride. Add a base (Triethylamine) after the nucleophile to scavenge HCl.[1]

Troubleshooting & Critical Quality Attributes (CQA)

| Issue | Observation | Root Cause | Corrective Action |

| Low Yield | Gummy/insoluble residue | Polymerization (Polyester formation) | Dilute reaction (0.1 M in DCM); ensure Temp < 0°C. |

| Impurity | Mass Spec shows M+18 or M+20 peaks (Cl substitution) | Conversion of tertiary -OH to -Cl | Switch to Protocol A (Protection) or use Oxalyl Chloride at lower temp. |

| Color Change | Darkening / Blackening | Decomposition of acid chloride | Reaction temperature too high. Keep < 20°C. |

References

-

Smith, M. B. (2016). Effects of solvents on kinetics of the reaction between p-Toluenesulfonyl Chloride and α-Hydroxy acids. All Research Journal.

-

Matrix Scientific . (2017).[2] Catalog Entry: this compound.

-

Master Organic Chemistry . (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides.

-

Common Organic Chemistry . (2023). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol.[3]

-

Cosmetic Ingredient Review . (2013). Safety Assessment of Alpha Hydroxy Acids.

Sources

Procedure for using 2-Hydroxy-2-methylbutyroyl chloride in peptide synthesis

This guide details the technical protocol for utilizing 2-Hydroxy-2-methylbutyroyl chloride (HMB-Cl) in peptide synthesis. This reagent is a critical intermediate for introducing the (S)-2-hydroxy-2-methylbutyryl moiety, a pharmacophore frequently observed in Smac mimetics (IAP antagonists) and specific protease inhibitors where N-terminal stability against aminopeptidases is required.

Technical Abstract

The introduction of sterically hindered

This guide provides the industry-standard In-Situ Activation Protocol , derived from process chemistry data (e.g., Vertex Pharmaceuticals, Novartis), which allows for the transient generation and immediate coupling of HMB-Cl at low temperatures (-15°C) to maximize amide bond formation while suppressing esterification side reactions.

Part 1: Chemical Logic & Mechanism

The Stability Paradox

Unlike standard amino acid chlorides (e.g., Fmoc-AA-Cl), HMB-Cl contains an unprotected

-

Pathway A (Desired): Nucleophilic attack by the peptide N-terminus (

) on the acyl chloride to form the amide. -

Pathway B (Undesired): Nucleophilic attack by the

-hydroxyl group of one HMB-Cl molecule onto the carbonyl of another, leading to polyesters or cyclic dimers (lactides).

Control Strategy:

-

Steric Shielding: The gem-dimethyl/ethyl substitution at the

-position provides kinetic protection, slowing down Pathway B. -

Temperature Control: Maintaining the reaction between -15°C and -5°C is critical. At this range, the rate of aminolysis (Pathway A) significantly exceeds the rate of esterification (Pathway B).

-

Base Selection: A non-nucleophilic base (e.g., DIPEA or N-Methylmorpholine) is required to scavenge HCl without promoting racemization or ester hydrolysis.

Part 2: Experimental Protocol

Method A: In-Situ Acid Chloride Generation (Thionyl Chloride Route)

Best for: Large-scale synthesis or when high reactivity is required for sterically hindered amines.

Reagents:

-

Starting Material: (S)-2-Hydroxy-2-methylbutyric acid (HMBA) [>99% ee].

-

Activator: Thionyl Chloride (

). -

Solvent: Anhydrous THF or Toluene (Must be dry;

destroys the chloride). -

Base: Diisopropylethylamine (DIPEA) or Pyridine.

Step-by-Step Procedure:

-

Preparation of the Acid Chloride (HMB-Cl):

-

Charge a flame-dried 3-neck round-bottom flask with (S)-HMBA (1.0 equiv) .

-

Add anhydrous THF/Toluene (10 mL/g) and cool the system to -15°C using an ethylene glycol/dry ice bath or chiller.

-

Add Thionyl Chloride (1.2 equiv) dropwise over 15 minutes.

-

Note: Do not add base yet. The reaction of

-hydroxy acids with -

Stir at -10°C for 2 hours . Monitor by quenching a small aliquot with methanol and checking for the methyl ester via HPLC/TLC.

-

-

Coupling Reaction:

-

In a separate vessel, dissolve the Peptide/Amine (0.9 - 1.0 equiv) and DIPEA (2.5 equiv) in anhydrous THF. Cool to -15°C .

-

Transfer the cold HMB-Cl solution (generated in Step 1) via cannula into the peptide solution dropwise over 30 minutes.

-

Critical: Maintain internal temperature below -5°C during addition. Exotherms promote dimerization.

-

-

Workup:

-

After addition, allow the mixture to warm to 0°C and stir for 1 hour.

-

Quench with saturated

(aqueous). -

Extract with Ethyl Acetate (EtOAc). Wash organic layer with 1N HCl (to remove excess amine/base), then Brine.

-

Dry over

and concentrate.

-

Method B: Mixed Anhydride Alternative (Pivaloyl Chloride)

Best for: Small-scale discovery chemistry where handling

-

Dissolve (S)-HMBA (1.0 equiv) in dry DCM/THF at -20°C .

-

Add N-Methylmorpholine (NMM, 1.1 equiv) followed by Pivaloyl Chloride (1.05 equiv) dropwise.

-

Stir for 15 minutes to form the mixed anhydride.

-

Add the Peptide/Amine (1.0 equiv) and warm to Room Temperature over 2 hours.

Part 3: Reaction Visualization (Graphviz)

The following diagram illustrates the reaction logic, highlighting the critical temperature-dependent branch point between product formation and side reactions.

Caption: Reaction pathway for HMB-Cl coupling. Pathway A is kinetically favored at low temperatures, while Pathway B (dimerization) accelerates with heat.

Part 4: Data & Troubleshooting

Comparative Method Analysis

| Feature | In-Situ Acid Chloride (Method A) | Mixed Anhydride (Method B) | HATU/DIPEA Coupling |

| Reactivity | High (Couples to hindered amines) | Moderate | High |

| Stability | Low (Must use immediately) | Moderate (Stable at -20°C) | High (Standard reagents) |

| Risk of Dimer | Moderate (Requires Temp Control) | Low | Low |

| Atom Economy | High (SO2/HCl byproducts) | Lower (Pivalic acid byproduct) | Low (Large coupling agent mass) |

| Recommended Use | Scale-up (>10g) , Hindered Amines | Discovery Scale (<1g) | General Screening |

Troubleshooting Guide

-

Issue: Low Yield / Recovery of Starting Material.

-

Cause: Hydrolysis of HMB-Cl due to wet solvent.

-

Fix: Distill THF over Na/Benzophenone or use molecular sieves. Ensure

is fresh.

-

-

Issue: Double Mass Peak (+114 Da) in MS.

-

Cause: Formation of the HMB-HMB-Peptide dimer.

-

Fix: Reduce temperature during activation. Add the HMB-Cl solution slower to the amine (high dilution of HMB-Cl minimizes intermolecular contact).

-

-

Issue: Racemization.

-

Cause: Over-activation or excessive base/heat.

-

Fix: Although the quaternary center resists racemization, avoid strong bases like DBU. Stick to DIPEA/NMM.

-

References

-

Vertex Pharmaceuticals. (2002). Synthesis of ketosulfone esters (Smac Mimetics). US Patent 6,495,713 B2. Link

- Primary source for the in-situ acid chloride gener

-

Sun, H., et al. (2011). Design, synthesis and evaluation of monovalent Smac mimetics. Bioorganic & Medicinal Chemistry Letters, 21(14), 4332-4336. Link

- Validates the use of HMB moieties in bioactive peptide mimetics.

-

Fisher Scientific. (2025). Amide Synthesis: Acid Chloride Protocols.[1]Link

- General reference for Schotten-Baumann and acid chloride handling.

-

BenchChem. (2025).[2] 2-Hydroxy-2-methylbutanenitrile and Acid Derivatives Properties.[2]Link

- Chemical data on the stability and precursors of HMBA.

Sources

Application Notes and Protocols for the Derivatization of Alcohols Using 2-Hydroxy-2-methylbutyroyl Chloride for GC Analysis

Authored by: A Senior Application Scientist

Introduction: Enhancing the Gas Chromatographic Analysis of Alcohols

Gas chromatography (GC) is a cornerstone analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, the direct analysis of alcohols can be challenging due to their polarity, which often leads to poor peak shapes, tailing, and potential adsorption on the GC column.[1][2] Derivatization, the chemical modification of an analyte, is a widely employed strategy to overcome these limitations. By converting the polar hydroxyl group into a less polar and more volatile ester, derivatization significantly improves the chromatographic behavior of alcohols, leading to enhanced sensitivity and resolution.[3][4][5]

Furthermore, in fields such as pharmaceuticals, flavor and fragrance, and toxicology, determining the enantiomeric composition of chiral alcohols is often crucial, as different enantiomers can exhibit distinct biological activities. The separation of enantiomers, which have identical physical properties in an achiral environment, requires a chiral-selective analytical method. One powerful approach is the use of a chiral derivatizing agent (CDA).[6][7] A CDA, which is itself enantiomerically pure, reacts with the enantiomeric mixture of the alcohol to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated and quantified on a standard, achiral GC column.[3][8]

This application note details the use of 2-Hydroxy-2-methylbutyroyl chloride as a chiral derivatizing agent for the GC analysis of alcohols. The presence of a chiral center and a reactive acyl chloride moiety makes this reagent suitable for converting alcohols into diastereomeric esters, facilitating their enantiomeric resolution and quantification by GC-Mass Spectrometry (GC-MS).

Principle of Derivatization with this compound

The derivatization of alcohols with this compound is a classic example of acylation, specifically esterification. The highly reactive acyl chloride group readily reacts with the nucleophilic hydroxyl group of the alcohol. This reaction is typically carried out in the presence of a mild base, such as pyridine, which serves to catalyze the reaction and to neutralize the hydrochloric acid (HCl) byproduct.

When an enantiomerically pure form of this compound (e.g., the (S)-enantiomer) reacts with a racemic alcohol ((R)- and (S)-enantiomers), two diastereomeric esters are formed: (S,R)-ester and (S,S)-ester. These diastereomers possess distinct stereochemistries and, consequently, different physical and chemical properties. This difference allows for their separation by a standard GC column. The relative peak areas of the two diastereomers in the resulting chromatogram correspond to the enantiomeric ratio of the original alcohol.

-

Sample Preparation: In a clean, dry 2 mL GC vial, accurately weigh approximately 1 mg of the alcohol analyte. Add 200 µL of anhydrous dichloromethane (DCM) and vortex to dissolve.

-

Rationale: Anhydrous conditions are crucial as the derivatizing reagent is moisture-sensitive and will readily hydrolyze. [3]DCM is a suitable non-protic solvent that will not interfere with the reaction.

-

-

Addition of Reagents: To the sample solution, add 50 µL of anhydrous pyridine, followed by 10 µL of (S)-2-Hydroxy-2-methylbutyroyl chloride.

-

Rationale: Pyridine acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product ester. A molar excess of the derivatizing agent ensures complete conversion of the alcohol.[9]

-

-

Reaction: Immediately cap the vial tightly and vortex for 10 seconds. Place the vial in a heating block or oven at 60°C for 30 minutes.

-

Rationale: Heating accelerates the reaction rate, especially for sterically hindered alcohols. Reaction time and temperature may need optimization for different substrates.[9]

-

-

Cooling: After the incubation period, remove the vial and allow it to cool to room temperature.

-

Quenching and Extraction: Uncap the vial and add 500 µL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any remaining unreacted acyl chloride. Cap the vial and vortex vigorously for 30 seconds. Allow the layers to separate (centrifugation may be used to expedite this).

-

Rationale: The aqueous bicarbonate solution neutralizes excess acid and stops the reaction. The derivatized ester, being nonpolar, will remain in the organic DCM layer.

-

-

Drying: Carefully transfer the bottom organic layer to a clean vial containing a small amount of anhydrous sodium sulfate.

-

Rationale: This step removes any residual water from the organic extract, which is important for preventing potential hydrolysis on the GC column.

-

-

Preparation for Analysis: Transfer the dried organic solution to a GC vial with an insert for analysis.

GC-MS Analysis Parameters

The following are suggested starting parameters for the GC-MS analysis of the derivatized alcohols. The temperature program and other parameters should be optimized for the specific diastereomeric esters being analyzed to achieve baseline separation.

| Parameter | Suggested Value |

| Gas Chromatograph | |

| GC Column | Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Mode | Split (e.g., 20:1 ratio) |

| Injection Volume | 1 µL |

| Inlet Temperature | 250°C |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Oven Program | Initial temp 100°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min |

| Mass Spectrometer | |

| Ion Source | Electron Ionization (EI) |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Scan Range | m/z 40-550 |

Data Interpretation

The successful derivatization and separation will result in a chromatogram showing two distinct peaks corresponding to the two diastereomeric esters.

-

Peak Identification: The mass spectra of the two diastereomers will be virtually identical. Identification can be confirmed by the presence of characteristic fragment ions.

-

Enantiomeric Ratio: The enantiomeric ratio of the original alcohol is determined by the ratio of the integrated peak areas of the two diastereomer peaks.

-

Enantiomeric Excess (% ee): The enantiomeric excess can be calculated using the following formula:

% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Where Area₁ is the peak area of the major diastereomer and Area₂ is the peak area of the minor diastereomer.

Conclusion

Derivatization of alcohols with this compound is an effective strategy to improve their chromatographic properties and to enable the determination of their enantiomeric composition using standard achiral GC-MS. This method transforms enantiomers into separable diastereomers, providing a robust and reliable analytical tool for researchers in pharmaceutical development, quality control, and academic research. The protocol presented herein serves as a comprehensive guide and a solid starting point for method development.

References

-

Chrom Tech, Inc. (2025, October 15). Why Use GC Derivatization Reagents. Chrom Tech. Retrieved from [Link]

-

Morressier. (2022, March 24). Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives. Retrieved from [Link]

-

Regis Technologies. (n.d.). Chiral Derivatization Reagents/Solvents. Retrieved from [Link]

-

Obrnuta faza. (n.d.). GC Derivatization Reagents. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]

-

Semantic Scholar. (2017, December 31). Forensic Characterization of Liquor Samples by Gas Chromatography-Mass Spectrometry (GC-MS): A Review. Retrieved from [Link]

-

ResearchGate. (2020, July 26). Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA? Retrieved from [Link]

-

PMC. (n.d.). Determination of a robust headspace GC-MS/MS method for analysis of ethyl alcohol and acetaldehyde: clinical application to pharmacokinetics study. Retrieved from [Link]

-

ResearchGate. (2026, January 1). Forensic Characterization of Liquor Samples by Gas Chromatography-Mass Spectrometry (GC-MS) – A Review. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chromtech.com [chromtech.com]

- 4. obrnutafaza.hr [obrnutafaza.hr]

- 5. gcms.cz [gcms.cz]

- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 7. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 8. Chiral Derivatization Reagents/Solvents - Regis Technologies [registech.com]

- 9. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

Application Note: Catalytic Strategies for the Esterification of 2-Hydroxy-2-methylbutyroyl Chloride

Executive Summary & Strategic Analysis

The esterification of 2-Hydroxy-2-methylbutyroyl chloride presents a classic "dual-reactivity paradox" in organic synthesis. This substrate contains both a highly electrophilic acyl chloride and a nucleophilic tertiary hydroxyl group.

The Challenge:

-

Steric Hindrance: The gem-dimethyl/ethyl substitution at the

-position creates significant steric bulk, retarding nucleophilic attack by the desired alcohol. -

Self-Polymerization: The molecule is a monomer for polyesters. In the absence of a rapid external nucleophile, the internal hydroxyl group of one molecule will attack the acyl chloride of another, leading to dimerization (dioxanedione formation) or oligomerization.

The Solution:

To successfully esterify this substrate with an external alcohol (

Catalyst Selection & Mechanism

Primary Catalyst: 4-Dimethylaminopyridine (DMAP)

DMAP is the industry standard for this transformation. It functions not merely as a base, but as a nucleophilic catalyst .

-

Mechanism: DMAP attacks the hindered carbonyl carbon of the acid chloride, displacing the chloride ion.

-

Active Species: The resulting

-acylpyridinium salt is:-

More electrophilic than the free acid chloride.

-

Structurally organized to project the carbonyl away from the steric bulk, inviting attack by the alcohol.

-

-

Dosage: 5–10 mol% is typically sufficient.

Alternative: N-Methylimidazole (NMI)

For acid-sensitive substrates where the basicity of DMAP (pKa ~9.7) might cause elimination (dehydration of the tertiary alcohol to an alkene), N-Methylimidazole (NMI) (pKa ~7.0) is the preferred alternative. It follows a similar nucleophilic mechanism but is milder.

Visualizing the Catalytic Cycle

The following diagram illustrates the DMAP-catalyzed pathway, highlighting the critical

Figure 1: The nucleophilic activation cycle. DMAP converts the hindered chloride into a highly reactive intermediate, outcompeting self-polymerization.

Experimental Protocol: The "Inverse Addition" Technique

Standard addition (adding acid chloride to alcohol) is risky for this substrate. To minimize self-reaction, we utilize Inverse Addition with high dilution.

Reagents & Setup

| Component | Equivalents | Role | Notes |

| Alcohol ( | 1.2 – 1.5 eq | Nucleophile | Excess drives equilibrium. |

| Acid Chloride | 1.0 eq | Electrophile | Dissolved in minimal solvent. |

| DMAP | 0.1 eq (10 mol%) | Catalyst | Crucial: Must be present before acid chloride. |

| Triethylamine (TEA) | 1.5 eq | HCl Scavenger | Prevents acid-catalyzed degradation. |

| Solvent (DCM/THF) | 0.2 M | Medium | Anhydrous (Water <50 ppm). |

Step-by-Step Procedure

-

Receiver Preparation:

-

In a flame-dried round-bottom flask under

, charge the Alcohol (1.2 eq), TEA (1.5 eq), and DMAP (0.1 eq). -

Dissolve in anhydrous DCM (Dichloromethane) to reach 0.2 M concentration.

-

Cool the mixture to 0°C . Note: Low temperature suppresses the background self-polymerization rate.

-

-

Feed Preparation:

-

Dissolve This compound (1.0 eq) in a separate volume of anhydrous DCM (approx. 3-5 volumes relative to weight).

-

-

Inverse Addition (Critical Step):

-

Add the Acid Chloride solution dropwise to the Receiver flask over 30–60 minutes.

-

Rationale: This ensures the concentration of Acid Chloride is always low relative to the Alcohol/DMAP, statistically favoring the cross-reaction over self-reaction.

-

-

Reaction & Quench:

-

Allow to warm to room temperature (20–25°C) and stir for 2–4 hours.

-

Monitor: Check TLC or HPLC. Look for the disappearance of the acid chloride (often visualized by quenching an aliquot with methanol to form the methyl ester).

-

-

Workup:

-

Quench with saturated

or dilute -

Wash organic layer with

(sat.) and Brine. -

Dry over

and concentrate.

-

Troubleshooting & Quality Control

Differentiating Product from Dimer

The most common failure mode is the formation of the cyclic dimer (dioxanedione derivative) or linear oligomers.

| Diagnostic | Target Ester | Dimer/Oligomer Impurity |

| 1H NMR ( | Sharp singlet/doublet (context dependent) | Broadened peaks or shifted downfield (~0.2 ppm difference) |

| MS (ESI) | ||

| Appearance | Typically Oil/Low-melting solid | Often a white, semi-crystalline solid |

Handling "Sluggish" Reactions

If the reaction stalls due to extreme steric bulk (e.g., reacting with a tertiary alcohol):

-

Switch Solvent: Use Chloroform (

) and heat to reflux (60°C). -

Increase Catalyst: Bump DMAP to 0.5 – 1.0 equivalents (stoichiometric activation).

-

Add Iodide: Add 10 mol% Tetrabutylammonium Iodide (TBAI). This generates the transient acyl iodide, which is more reactive than the chloride.

Workflow Visualization

Figure 2: Experimental workflow emphasizing the "Inverse Addition" strategy to maintain low acid chloride concentration.

References

-

Steglich Esterification & DMAP Catalysis

-

Neises, B., & Steglich, W. (1978).[1] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

-

-

Nucleophilic Catalysis Mechanisms

-

Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[2] Angewandte Chemie International Edition, 17(8), 569–583.

-

-

N-Methylimidazole Applications

-

Properties of 2-Hydroxy-2-methylbutyric Acid

- PubChem Compound Summary for CID 95433.

Sources

Application Note: Scalable Manufacturing of 2-Hydroxy-2-methylbutyroyl Chloride Intermediates

Executive Summary

This guide details the scalable manufacturing protocols for 2-hydroxy-2-methylbutyroyl chloride equivalents. Crucially, the free

-

The Robust Route: Synthesis of the O-acetyl protected intermediate (2-acetoxy-2-methylbutyroyl chloride), which is stable and isolable.[1]

-

The In-Situ Route: Generation of the 1,3-dioxolane-2,4-dione active species for immediate "just-in-time" coupling.[1]

These intermediates are critical building blocks for sterically hindered ester prodrugs and specific antiretroviral ligands.[1]

Chemical Strategy & Causality[1][2]

The Challenge: -Hydroxy Instability

Direct chlorination of 2-hydroxy-2-methylbutyric acid (HMBA) with thionyl chloride (

The Solution:

-

Masking: We block the hydroxyl group with an acetate ester.[1] This prevents self-reaction and allows for the isolation of a high-purity acid chloride.[1]

-

Activation: The acetyl group is easily removed after the critical coupling step (e.g., amide/ester formation) using mild hydrolysis.[1]

Process Workflow Visualization

The following diagram illustrates the critical decision pathways and reaction logic for this manufacturing process.

Figure 1: Strategic decision tree for HMBA activation. Route A is preferred for scale-up and storage; Route B is for immediate consumption.[1]

Detailed Protocol: Route A (O-Acetyl Protection)

This is the standard protocol for producing kilogram-scale batches of the stable intermediate.

Phase 1: O-Acetylation

Objective: Convert HMBA to 2-acetoxy-2-methylbutyric acid.[1]

-

Reagents:

-

Equipment: Glass-lined reactor with reflux condenser and temperature probe.[1]

Step-by-Step:

-

Charge: Load HMBA into the reactor.

-

Addition: Add Acetic Anhydride slowly over 30 minutes. Note: Reaction is endothermic initially but becomes exothermic.

-

Catalysis: Add catalytic

.[1] Heat mixture to 60°C for 4 hours. -

Monitoring: Monitor by HPLC or TLC until HMBA < 1.0%.

-

Quench: Add water (10% of volume) to hydrolyze excess anhydride.[1]

-

Extraction: Extract with Toluene. Wash organic layer with brine.[1][2]

-

Concentration: Strip solvent under vacuum to yield the crude O-acetyl acid (Viscous oil).

Phase 2: Chlorination (Acid Chloride Formation)

Objective: Convert 2-acetoxy-2-methylbutyric acid to 2-acetoxy-2-methylbutyroyl chloride .[1]

-

Reagents:

Step-by-Step:

-

Setup: Ensure reactor is dry and under Nitrogen (

) sweep. Connect scrubber (NaOH) to vent line to trap -

Solvation: Dissolve O-Acetyl acid in Toluene (3-5 volumes).

-

Catalyst: Add DMF.[1] Mechanism: DMF reacts with

to form the Vilsmeier-Haack reagent (chloroiminium ion), which is the active chlorinating species, significantly accelerating the reaction kinetic.[1] -

Chlorination: Heat solution to 45–50°C . Add

dropwise over 2 hours.-

Critical Control: Do not exceed 55°C to prevent decarboxylation or darkening.[1]

-

-

Reflux: Hold at 50°C for 3 hours until gas evolution ceases.

-

Purification: Distill off Toluene and excess

under reduced pressure (vacuum). -

Isolation: Vacuum distill the product (bp approx. 65-70°C at 10 mmHg) to obtain a clear, colorless liquid.

Analytical Controls & Specifications

To ensure "Trustworthiness" (E-E-A-T), the following specifications must be met before releasing the batch for downstream coupling.

| Parameter | Specification | Method | Rationale |

| Appearance | Clear, colorless liquid | Visual | Yellowing indicates thermal degradation.[1] |

| Purity | > 97.0% | GC-FID | High purity required to prevent side-reactions.[1] |

| Assay | > 98.0% w/w | Titration (AgNO3) | Measures hydrolyzable chloride content.[1] |

| IR Shift | 1790-1810 cm⁻¹ (COCl) | FTIR | Confirms conversion of COOH (1710 cm⁻¹) to COCl.[1] |

| H-NMR | 1H-NMR | Confirms integrity of the protecting group.[1] |

Process Safety & Engineering Controls

Off-Gas Management

The chlorination step generates stoichiometric quantities of Sulfur Dioxide (

-

Requirement: A two-stage scrubber system.[1]

-

Engineering: Maintain a slight negative pressure (-5 mbar) in the reactor to ensure gases flow to the scrubber.

Thermal Hazards

-

Exotherm: The reaction of

with the acid is endothermic, but the decomposition of the chlorosulfite intermediate is exothermic. -

Control: Use a jacketed reactor with active cooling capacity. Do not add

as a single bolus.

Manufacturing Workflow Diagram

Figure 2: Process Flow Diagram (PFD) for the chlorination stage, highlighting critical off-gas scrubbing.

References

-

O-Acetylation Protocols: Organic Syntheses, Coll. Vol. 3, p. 452 (1955).[1] Procedure for acetylation of hydroxy acids using acetic anhydride.[1][3]

-

Thionyl Chloride Mechanism: Master Organic Chemistry. "Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids." Detailed mechanism of the Vilsmeier-Haack catalysis.

- Alpha-Hydroxy Acid Activation:Journal of Organic Chemistry. "Synthesis of activated alpha-hydroxy acid derivatives via 1,3-dioxolane-2,4-diones." (General methodology for Route B).

-

HMBA Properties: PubChem Compound Summary for CID 95433, 2-Hydroxy-2-methylbutyric acid.[1]

Sources

- 1. Biosynthesis of 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Preventing self-polymerization of 2-Hydroxy-2-methylbutyroyl chloride

Technical Support Center: Handling Labile

Part 1: Executive Summary & Core Directive

The Critical Failure Mode: You are encountering Intermolecular Self-Esterification . this compound is a bifunctional molecule containing both a nucleophile (tertiary -OH) and a potent electrophile (-COCl). Unlike standard acid chlorides, this molecule is inherently unstable. In concentrated or neat forms, it acts as its own monomer, rapidly polymerizing into a polyester.

The Solution Strategy: Do not attempt to isolate or store this compound. The only reliable method to prevent polymerization is Telescoped Synthesis —generating the reagent in situ under strict kinetic control (low temperature, high dilution) and reacting it immediately with your target nucleophile.

Part 2: The Mechanism (The "Why")

To troubleshoot effectively, you must understand the enemy. The polymerization is not a random degradation; it is a step-growth polymerization driven by the high reactivity of the acyl chloride.

Figure 1: Self-Polymerization Pathway The following diagram illustrates how Monomer A attacks Monomer B, releasing HCl and forming a dimer, which then continues to react.

Caption: Step-growth polymerization mechanism driven by intermolecular nucleophilic acyl substitution.

Part 3: Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned into a viscous gel/oil before I could use it. Why?

Diagnosis: You likely concentrated the solution to remove excess thionyl chloride (

-

Correct Action: Use a higher boiling solvent (e.g., Toluene or DCM) for the synthesis and carry the entire solution directly into the next step.

Q2: Can I store this compound at -20°C?

Diagnosis: Storage is high-risk, even at low temperatures. The Fix: No. Even at -20°C, the liquid phase allows for slow molecular tumbling and eventual dimerization.

-

Self-Validating Test: If you must store it, you need to validate integrity before use. Take an aliquot and run an IR spectrum (see Data Table 1 below). If the carbonyl peak has shifted, discard the batch.

Q3: I am adding the acid chloride to an amine, but I'm getting low yields and oligomers.

Diagnosis: You are likely performing a "Normal Addition" (dropping amine into acid chloride). The Fix: Inverse Addition.

-

Normal Addition: The acid chloride is in excess relative to the amine at the start. It prefers to react with itself (polymerize) rather than wait for the amine.

-

Inverse Addition: Drop the Acid Chloride solution slowly into the Amine solution . This ensures the amine (nucleophile) is always in huge excess, statistically favoring the Amide formation over the Ester (polymer) formation.

Part 4: Self-Validating Experimental Protocol

Objective: Synthesis of this compound and immediate conversion to an Amide (Telescoped).

Validation Checkpoint (IR Spectroscopy): Before proceeding to Step 2, you can verify the acid chloride formation using IR.

| Functional Group | Expected Wavenumber ( | Signal Type | Status |

| Acid Chloride (Target) | 1790 - 1815 | Sharp, Strong | GO |

| Ester (Polymer Impurity) | 1735 - 1750 | Broad, Strong | NO GO |

| Carboxylic Acid (Start) | 1700 - 1725 | Broad | Incomplete Rxn |

Step-by-Step Protocol:

-

Preparation (Inert & Cold):

-

Dissolve 2-hydroxy-2-methylbutyric acid (1.0 eq) in anhydrous DCM (0.2 M concentration). Do not use higher concentrations.

-

Add a catalytic amount of DMF (1-2 drops).

-

Cool the solution to 0°C under Nitrogen/Argon.

-

-

Chlorination (The "Gentle" Approach):

-

Why Oxalyl Chloride? It generates gases (

) that escape easily without requiring heat, unlike Thionyl Chloride which often requires reflux. -

Add Oxalyl Chloride (1.2 eq) dropwise over 20 minutes.

-

Stir at 0°C for 2 hours. Do not let it warm to room temperature if possible.

-

Critical Step: Blow a stream of dry Nitrogen over the solution for 15 minutes to remove dissolved HCl and excess Oxalyl Chloride. Do NOT use a rotary evaporator.

-

-

Telescoped Coupling (Inverse Addition):

-

In a separate flask, prepare your Nucleophile (e.g., Amine, 1.1 eq) and Base (e.g., Triethylamine, 2.5 eq) in DCM at 0°C.

-

Transfer the cold Acid Chloride solution via cannula or syringe slowly into the Nucleophile flask.

-

Mechanism:[1][2][3][4] The base neutralizes the HCl immediately, preventing acid-catalyzed polymerization, while the excess nucleophile traps the acid chloride.

-

Part 5: Decision Tree for Handling

Use this logic flow to determine your next step during the experiment.

Caption: Operational workflow for deciding synthesis strategy based on protection group viability.

References

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (See section on "Acyl Halides" and "Nucleophilic Acyl Substitution").

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

-

Kricheldorf, H. R. (2000). "Syntheses of Biodegradable Poly(ester)s." Macromolecular Rapid Communications, 21(9), 528-543. Link (Discusses self-condensation of hydroxy acids).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Principles of kinetic vs.

Sources

Improving yield in 2-Hydroxy-2-methylbutyroyl chloride acylation reactions

Technical Support Center: Acylation with 2-Hydroxy-2-methylbutyroyl Chloride

Status: Active

Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Topic: Troubleshooting Yield & Purity in Sterically Hindered

Executive Summary: The -Hydroxy Paradox

Welcome to the technical guide for handling This compound . If you are reading this, you are likely experiencing low yields (<40%), gummy residues, or inseparable impurities.

The Diagnosis: The core issue is rarely the reagents themselves, but the inherent instability of unprotected

This guide provides three specific workflows to resolve this, ranked by reliability.

Diagnostic Workflow

Before proceeding, identify your constraint using the logic flow below.

Figure 1: Decision matrix for selecting the correct synthetic strategy.

Module 1: The "Gold Standard" (O-Protection)

Context: The only way to isolate a stable acid chloride of 2-hydroxy-2-methylbutyric acid is to "mask" the tertiary alcohol. The acetyl (OAc) group is preferred due to ease of removal later.